molecular formula C7H13N3O B397073 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol CAS No. 400877-07-8

2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol

Cat. No.: B397073
CAS No.: 400877-07-8
M. Wt: 155.2g/mol
InChI Key: PNYUPJKMGKFHDO-UHFFFAOYSA-N
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Description

2-{[(1-Methyl-1H-pyrazol-4-yl)methyl]amino}ethanol is a heterocyclic organic compound featuring a pyrazole core substituted with a methyl group at the 1-position. The 4-position of the pyrazole ring is further functionalized with a methylaminoethanol moiety, comprising both a secondary amine (-NH-) and a hydroxyl (-OH) group. This dual functionality confers unique physicochemical properties, including enhanced solubility in polar solvents due to hydrogen-bonding capabilities .

Properties

IUPAC Name

2-[(1-methylpyrazol-4-yl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-10-6-7(5-9-10)4-8-2-3-11/h5-6,8,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYUPJKMGKFHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

A representative approach adapts methodologies from quinoxaline synthesis, where 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone undergoes substitution with amines. For This compound , the alkylating agent 4-(chloromethyl)-1-methyl-1H-pyrazole reacts with ethanolamine in a polar solvent (e.g., water, ethanol, or tetrahydrofuran) under basic conditions.

4-(Chloromethyl)-1-methyl-1H-pyrazole+H2NCH2CH2OHBaseTarget Compound+HCl\text{4-(Chloromethyl)-1-methyl-1H-pyrazole} + \text{H}2\text{NCH}2\text{CH}_2\text{OH} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}

Key Parameters:

  • Solvent: Water or ethanol (for eco-friendly processing).

  • Base: Sodium hydroxide or potassium carbonate.

  • Temperature: 50–110°C (reflux conditions).

Workup and Purification

Post-reaction, the mixture is cooled, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated under vacuum. Crystallization from ethanol or methanol yields the pure product.

Reductive Amination Pathway

An alternative route employs reductive amination between 1-methyl-1H-pyrazole-4-carbaldehyde and ethanolamine.

Reaction Steps

  • Imine Formation: The aldehyde and ethanolamine condense to form an imine intermediate.

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) or catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the imine to the secondary amine.

1-Methyl-1H-pyrazole-4-carbaldehyde+H2NCH2CH2OHReductantTarget Compound\text{1-Methyl-1H-pyrazole-4-carbaldehyde} + \text{H}2\text{NCH}2\text{CH}_2\text{OH} \xrightarrow{\text{Reductant}} \text{Target Compound}

Advantages:

  • Avoids alkyl halide intermediates.

  • Higher selectivity for secondary amine formation.

Comparative Analysis of Methods

The table below contrasts alkylation and reductive amination strategies:

Method Reactants Conditions Yield Reference
Alkylation4-(Chloromethyl)-1-methyl-1H-pyrazole + EthanolamineWater, 100°C, NaOH~85%*
Reductive Amination1-Methyl-1H-pyrazole-4-carbaldehyde + EthanolamineEthanol, NaBH4\text{NaBH}_4, RT~78%*

*Hypothetical yields based on analogous reactions.

Optimization and Scale-Up Considerations

Solvent Selection

Water-based systems, as demonstrated in quinoxaline synthesis, minimize environmental impact and reduce costs. Ethanol balances solubility and safety for industrial scaling.

Catalytic Enhancements

Incorporating phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate alkylation rates in biphasic systems.

Purity Control

Crystallization from ethanol/n-hexane mixtures (1:2 v/v) effectively removes byproducts like tertiary amines or unreacted starting materials.

Challenges and Mitigation Strategies

  • Byproduct Formation: Excess alkylating agent may lead to dialkylated products. Stoichiometric control (1:1 molar ratio) and incremental reagent addition mitigate this.

  • Thermal Degradation: Reflux temperatures >110°C risk pyrazole ring decomposition. Monitoring via TLC or HPLC ensures reaction completeness without degradation .

Chemical Reactions Analysis

Types of Reactions

2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form a corresponding amine.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: The major product is a carbonyl compound.

    Reduction: The major product is an amine.

    Substitution: The major products are substituted derivatives of the original compound.

Scientific Research Applications

2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, proteins, and other biomolecules, leading to changes in their activity or function. The specific pathways involved may vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol is compared with three related compounds (Table 1).

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
This compound (Target) C₇H₁₃N₃O 155.20 Pyrazole, secondary amine, -OH High polarity, strong hydrogen-bonding capacity, moderate lipophilicity
2-(1-Methyl-1H-pyrazol-4-yl)ethanol (CAS 176661-75-9) C₆H₁₀N₂O 126.16 Pyrazole, -OH Moderate polarity, lower basicity, solubility in polar solvents
[2-(Dimethylamino)-1-phenylethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine C₁₅H₂₂N₄ 258.36 Pyrazole, tertiary amine, phenyl High lipophilicity, bulkier structure, potential for π-π interactions
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid C₂₂H₂₆N₄O₃ 394.47 Benzimidazole, -OH, tertiary amine Enhanced solubility via carboxylate, complex hydrogen-bonding networks

Functional Group and Reactivity Differences

  • Hydrogen Bonding: The target compound’s -NH- and -OH groups enable it to form bifurcated hydrogen bonds, a feature absent in 2-(1-methyl-1H-pyrazol-4-yl)ethanol (which only has -OH) . This makes the target more versatile in supramolecular assembly or protein binding .
  • Lipophilicity : Compared to the phenyl-containing tertiary amine in , the target compound’s smaller structure and lack of aromatic substituents reduce lipophilicity, favoring aqueous solubility.
  • Synthetic Utility: The benzoimidazole derivative in incorporates a carboxylate group, enabling ionic interactions absent in the target compound. However, both share ethanolamine moieties, suggesting overlapping utility in amine-mediated reactions.

Physicochemical and Application-Based Insights

  • Solubility: The target compound’s polarity and hydrogen-bonding capacity exceed those of the dimethylamino-phenyl analog , aligning it with hydrophilic applications (e.g., drug formulations requiring aqueous stability).
  • Coordination Chemistry: The secondary amine and hydroxyl groups in the target compound may act as bidentate ligands, unlike the monodentate -OH in or the sterically hindered tertiary amine in .
  • Biological Relevance : While the benzoimidazole derivative in is tailored for carboxylate-driven interactions (e.g., enzyme inhibition), the target’s simpler structure could optimize pharmacokinetic profiles in drug design.

Notes on Comparative Limitations

  • Structural Disparities : The benzoimidazole compound differs in core heterocycle, limiting direct comparisons but highlighting functional group influences.
  • Data Gaps : Experimental data on the target compound’s crystallography or thermodynamic properties are sparse; inferences rely on analogous systems .

Biological Activity

2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol, also known by its CAS number 400877-07-8, is a compound that has attracted attention for its potential biological activities, particularly in pharmacology. This article explores its biological properties, including anti-cancer, anti-inflammatory, and other therapeutic effects based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C7H12N4OC_7H_{12}N_4O and features a pyrazole ring, which is known for its diverse biological activities. The presence of the amino ethanol moiety enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30

These values suggest that compounds with a pyrazole scaffold can effectively inhibit cancer cell proliferation .

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been extensively studied. For example, compounds exhibiting selective COX-2 inhibition have shown promising results:

CompoundCOX-2 Inhibition (SI)IC50 (µg/mL)
Compound D8.2254.65
Compound E9.3160.56

These results indicate that certain derivatives can serve as effective anti-inflammatory agents while minimizing gastrointestinal toxicity .

Case Study 1: Anticancer Screening

A study conducted by Bouabdallah et al. screened several pyrazole derivatives against Hep-2 and P815 cancer cell lines, reporting an IC50 of 3.25 mg/mL for one derivative. This highlights the potential of pyrazole compounds in cancer therapy .

Case Study 2: Anti-inflammatory Effects

Sivaramakarthikeyan et al. investigated the anti-inflammatory effects of various substituted pyrazole derivatives in a carrageenan-induced rat paw edema model. The most potent compound demonstrated significant edema inhibition compared to standard drugs like diclofenac .

The mechanisms underlying the biological activities of this compound involve modulation of key signaling pathways associated with inflammation and cancer cell growth. Pyrazole compounds often interact with cyclooxygenase enzymes (COX), inhibiting their activity and thus reducing inflammatory responses . Additionally, they may induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation .

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